molecular formula C13H11N3O B250562 5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile

5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile

Cat. No. B250562
M. Wt: 225.25 g/mol
InChI Key: ZYALRZNQFIJZEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile, also known as EPDC, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

Mechanism of Action

5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile exerts its biological effects through the inhibition of several enzymes, including COX-2 and LOX. These enzymes are involved in the inflammatory response, and their inhibition has been shown to reduce inflammation and pain. In addition, 5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile has been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain, and to induce apoptosis in cancer cells. In addition, 5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile has been found to inhibit the growth and proliferation of several types of cancer cells, including breast, lung, and colon cancer cells.

Advantages and Limitations for Lab Experiments

5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile has several advantages for lab experiments, including its potent biological activity and its ability to inhibit several enzymes involved in the inflammatory response. However, the compound has several limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile. One potential direction is the development of more potent and selective inhibitors of COX-2 and LOX, which may have applications in the treatment of inflammatory diseases. In addition, the development of 5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile derivatives with improved solubility and lower toxicity may lead to the development of more effective anti-cancer drugs. Finally, the study of the mechanism of action of 5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile may lead to the discovery of new targets for drug development in the field of medicinal chemistry.

Synthesis Methods

The synthesis of 5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile involves the reaction of 2-methyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile with ethyl acetoacetate and phenylhydrazine in the presence of a catalyst. The reaction proceeds through a cyclization process to form the pyridazine ring, followed by the elimination of a molecule of water to produce 5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile.

Scientific Research Applications

5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In addition, 5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.

properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

5-ethyl-3-oxo-2-phenylpyridazine-4-carbonitrile

InChI

InChI=1S/C13H11N3O/c1-2-10-9-15-16(13(17)12(10)8-14)11-6-4-3-5-7-11/h3-7,9H,2H2,1H3

InChI Key

ZYALRZNQFIJZEH-UHFFFAOYSA-N

SMILES

CCC1=C(C(=O)N(N=C1)C2=CC=CC=C2)C#N

Canonical SMILES

CCC1=C(C(=O)N(N=C1)C2=CC=CC=C2)C#N

Origin of Product

United States

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